

5-methoxy-6-(trifluoromethyl)-1H-indole CAS number and molecular weight.

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Compound of Interest

Compound Name: 5-methoxy-6-(trifluoromethyl)-1H-indole

Cat. No.: B177307

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An In-depth Technical Guide to 5-methoxy-6-(trifluoromethyl)-1H-indole

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of **5-methoxy-6-(trifluoromethyl)-1H-indole**, a heterocyclic compound of interest in medicinal chemistry.

Core Compound Properties

CAS Number: 178896-78-1[1][2]

Molecular Formula: C₁₀H₈F₃NO

Molecular Weight: 215.17 g/mol [1][2]

This indole derivative is characterized by the presence of a methoxy group at the 5-position and a trifluoromethyl group at the 6-position of the indole ring. The trifluoromethyl group, a common substituent in medicinal chemistry, is known to enhance metabolic stability and binding affinity of molecules.[3][4]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for **5-methoxy-6-(trifluoromethyl)-1H-indole** is presented in the table below.

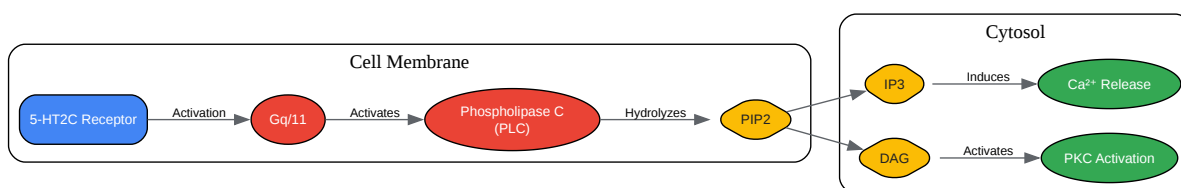
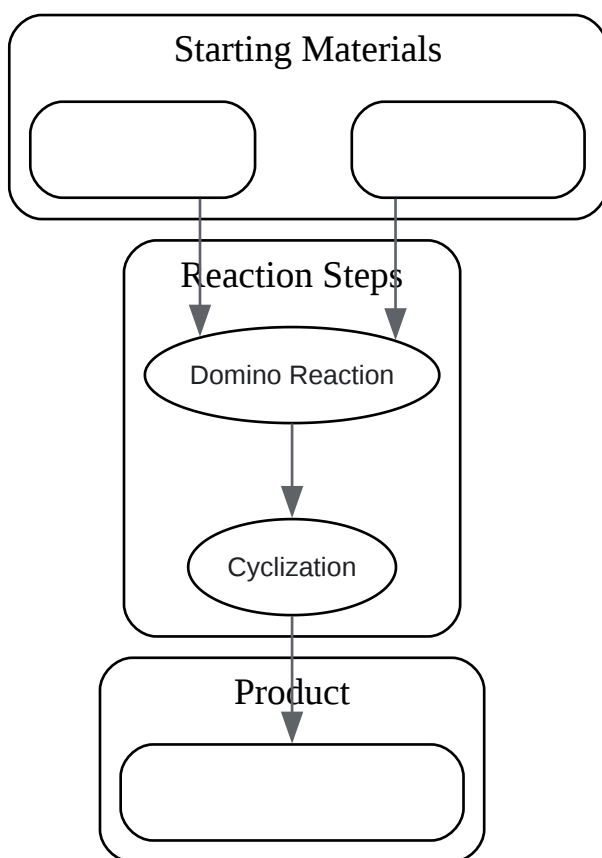
Property	Value	Source
Physical Form	Solid	[2]
Melting Point	104-105 °C	[2]
Assay Purity	97%	[2]
Hazard Classifications	Acute Toxicity (Oral), Category 3; Eye Irritation, Category 2	[5]
Signal Word	Danger	[2]
Hazard Statements	H301 (Toxic if swallowed), H319 (Causes serious eye irritation)	[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-methoxy-6-(trifluoromethyl)-1H-indole** is not readily available in the public domain, general synthetic strategies for substituted indoles can be adapted. One common approach is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.

For the synthesis of trifluoromethyl-substituted indoles, palladium-catalyzed coupling and annulation methods have been described.[6] For instance, a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-trifluoromethyl reagent offers a modern approach to this class of compounds.[7]

General Workflow for Trifluoromethylated Indole Synthesis:



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References

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